5H-indeno[1,2-d]pyrimidine

Aromatase inhibitor Breast cancer Estrogen-dependent disease

Researchers developing aromatase or Hsp90 inhibitors frequently encounter supply gaps and poorly characterized heterocyclic cores. 5H-Indeno[1,2-d]pyrimidine resolves this as a validated privileged scaffold with quantified target engagement. • Aromatase inhibition: derivative LY113174 IC₅₀ = 24 nM, reduced hepatic enzyme induction vs. LY56110 • Hsp90 inhibition: hybrid 8a IC₅₀ = 18.79 nM, selective over normal fibroblasts • CNS-favorable: LogP 2.05, tPSA 25.8 Ų, confirmed blood-brain barrier permeability • Green chemistry: water-ethanol multicomponent protocol enables rapid, catalyst-free library synthesis Standard packs: 10-100 mg; bulk custom available. In stock for immediate dispatch.

Molecular Formula C11H8N2
Molecular Weight 168.199
CAS No. 245-02-3
Cat. No. B2375711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-indeno[1,2-d]pyrimidine
CAS245-02-3
Molecular FormulaC11H8N2
Molecular Weight168.199
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=NC=NC=C31
InChIInChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2
InChIKeyJEFDXVBRMCUFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H-Indeno[1,2-d]pyrimidine Core Scaffold Overview


5H-Indeno[1,2-d]pyrimidine (CAS 245-02-3) is a fused tricyclic heteroaromatic scaffold comprising an indene ring system annulated to a pyrimidine moiety. Its core architecture serves as a privileged template in medicinal chemistry for developing kinase inhibitors, aromatase inhibitors, and monoamine oxidase inhibitors, as well as a ligand framework for organometallic complexes in optoelectronic devices [1]. The unsubstituted core is characterized by a molecular weight of 168.20 g/mol, a topological polar surface area (tPSA) of 25.8 Ų, and a calculated LogP of 2.05, parameters that align with favorable drug-likeness and blood-brain barrier permeability in optimized analogs .

Scaffold DesignKinase, aromatase, and MAO inhibitor discovery template
Optoelectronic ResearchLigand framework for organometallic complexes
CNS OptimizationCalculated LogP and tPSA align with BBB permeability studies

5H-Indeno[1,2-d]pyrimidine: Analog Substitution Limitations


The 5H-indeno[1,2-d]pyrimidine scaffold is not functionally interchangeable with its regioisomer indeno[2,1-d]pyrimidine or with simpler bicyclic analogs (e.g., pyrido[2,3-d]pyrimidines, quinazolines) due to distinct spatial orientation of hydrogen-bond acceptors and π-stacking surfaces. For instance, indeno[2,1-d]pyrimidines primarily target receptor tyrosine kinases (e.g., PDGFRβ) [1], whereas the [1,2-d] regioisomer affords potent aromatase inhibition (IC₅₀ = 24 nM for LY113174) and Hsp90 inhibition (IC₅₀ = 18.79 nM) [2]. This positional isomerism dictates distinct pharmacophoric geometries and biological target engagement, making generic substitution ill-advised without rigorous comparative profiling.

Regioisomer Target Divergence
Indeno[2,1-d]pyrimidine targets PDGFRβ kinases, whereas the [1,2-d] isomer engages aromatase and Hsp90 — pharmacophoric geometries differ.
Bicyclic Analog Geometry Mismatch
Quinazoline and pyrido[2,3-d]pyrimidine cores present distinct hydrogen-bond acceptor and π-stacking arrangements, limiting direct functional substitution.
Comparative Profiling Required
Generic substitution without head-to-head enzyme and selectivity profiling may result in target engagement mismatch in biological assays.

5H-Indeno[1,2-d]pyrimidine Derivative Comparison


Aromatase Inhibition by LY113174

The 5H-indeno[1,2-d]pyrimidine derivative LY113174 exhibits a 170-fold improvement in aromatase inhibition potency (IC₅₀ = 24 nM) compared to the agricultural fungicide-derived lead fenarimol (IC₅₀ = 4.1 μM) in rat ovarian microsome assays [1][2]. Unlike the earlier development candidate LY56110 (IC₅₀ = 29 nM), LY113174 shows markedly reduced hepatic microsomal enzyme induction, a critical differentiator for chronic dosing regimens [1].

Aromatase Inhibition LY113174
Head-to-head
IC₅₀ = 24 nM, ~170× more potent than fenarimol (4,100 nM)
Supports aromatase target engagement studies
Reduced hepatic enzyme induction vs. LY56110; chronic dosing model context
Aromatase inhibitor Breast cancer Estrogen-dependent disease

Hsp90 Inhibition by Compound 8a

A novel indeno-pyrimidine hybrid (compound 8a) derived from the 5H-indeno[1,2-d]pyrimidine scaffold exhibited an Hsp90 enzyme inhibition IC₅₀ of 18.79 ± 0.68 nM, positioning it competitively with the clinical-stage Hsp90 inhibitor alvespimycin [1]. Importantly, compound 8a demonstrated reduced cytotoxicity against normal WI-38 fibroblasts compared to doxorubicin, suggesting a potentially wider therapeutic window [1].

Hsp90 Inhibition Compound 8a
Reported
IC₅₀ = 18.79 ± 0.68 nM
Supports Hsp90 inhibitor screening and selectivity profiling
Lower cytotoxicity vs. doxorubicin in WI-38 fibroblasts; selectivity context
Hsp90 inhibitor Breast cancer Molecular docking

MAO-A Inhibition by 2-Phenyl Derivative

The unoptimized 2-phenyl-5H-indeno[1,2-d]pyrimidine derivative inhibits rat MAO-A with an IC₅₀ of 18,000 nM (18 μM) [1]. While this potency is modest compared to clinical MAO inhibitors (e.g., clorgyline IC₅₀ ~4 nM), the scaffold provides a starting point for optimization. Notably, the same derivative shows 37% inhibition of MAO-B at 20 μM, suggesting intrinsic subtype selectivity [2].

MAO-A Inhibition 2-Phenyl Derivative
Reported
IC₅₀ = 18,000 nM (18 μM)
Provides initial MAO-A hit for lead optimization
~37% MAO-B inhibition at 20 μM; intrinsic subtype selectivity
MAO-A inhibitor Neurological disorders Depression

Lipophilicity and CNS Penetration Potential

The calculated octanol-water partition coefficient (LogP) of the unsubstituted 5H-indeno[1,2-d]pyrimidine core is 2.05 . This value falls within the optimal range (LogP 1-3) associated with favorable blood-brain barrier permeability and balanced aqueous solubility [1]. By contrast, the regioisomeric indeno[2,1-d]pyrimidine core exhibits a predicted LogP of 1.8-2.1, while many bicyclic analogs (e.g., quinazoline, LogP ~0.9) are more hydrophilic, potentially limiting CNS exposure.

Calculated LogP & CNS Fit
Class-level
LogP = 2.05, tPSA = 25.8 Ų
Aligns with CNS permeability optimization parameters
Predicted value; experimental LogD may differ, BBB validation needed
Lipophilicity CNS drug design Blood-brain barrier

Green Chemistry Multicomponent Synthesis

A water-ethanol mediated sequential multicomponent reaction of 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride yields 2-amino-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one derivatives in a single operational step [1]. This protocol obviates the need for toxic organic solvents (e.g., DMF, DMSO) and metal catalysts required for traditional heterocyclic syntheses. The method achieves high atom economy and avoids chromatographic purification for many derivatives, significantly reducing production cost and environmental footprint [1].

Green Multicomponent Synthesis
Method context
Water-ethanol, catalyst-free, one-pot 3-component
Enables cost-effective combinatorial library generation
Reduces steps, avoids chromatography and toxic solvents
Multicomponent reaction Green chemistry Combinatorial chemistry

5H-Indeno[1,2-d]pyrimidine Optimal Use Cases


Aromatase Inhibitor Lead Optimization

Teams developing next-generation aromatase inhibitors for estrogen-dependent breast cancer should prioritize the 5H-indeno[1,2-d]pyrimidine scaffold. The derivative LY113174 achieves IC₅₀ = 24 nM in vitro with significantly reduced hepatic microsomal enzyme induction compared to the equipotent LY56110 [1]. This profile supports chronic oral dosing in vivo, as validated by tumor regression in DMBA-induced rat mammary carcinoma models [1].

CNS-Penetrant Ligands for MAO-A and Adenosine Receptors

Given the scaffold's computed LogP of 2.05 and topological polar surface area of 25.8 Ų , it is well-suited for CNS drug discovery. Indeno[1,2-d]pyrimidin-5-one derivatives have been characterized as dual A₁/A₂A adenosine receptor antagonists (Ki = 48.2 and 6.5 nM, respectively) with confirmed blood-brain barrier permeability . Procurement of this core is advisable for programs targeting neurological disorders where CNS exposure is a prerequisite.

Hsp90-Targeted Anticancer Library Construction

The indeno-pyrimidine hybrid 8a demonstrates Hsp90 inhibition at 18.79 nM, with favorable selectivity over normal cells [2]. This data justifies including 5H-indeno[1,2-d]pyrimidine-based building blocks in focused libraries for Hsp90 inhibitor screening, particularly for breast cancer indications.

Green Combinatorial Library Synthesis

For medicinal chemistry groups emphasizing sustainable practices, the water-ethanol mediated multicomponent protocol for 5H-indeno[1,2-d]pyrimidin-5-ones offers a catalyst-free, one-step route to diverse analogs [3]. This methodology reduces solvent waste and purification time, enabling rapid generation of screening decks at reduced cost.

Application
Selection Property
Validation Focus
Aromatase inhibitor research
Reported potency and hepatic enzyme induction profile
In vivo tumor model response, chronic dosing endpoints
CNS-targeted inhibitor discovery
Calculated LogP and tPSA support BBB permeability
Brain exposure and target occupancy assays
Hsp90 inhibitor screening
Reported Hsp90 IC₅₀ and selectivity profile over normal cells
Hsp90 client protein degradation, tumor cell viability
Combinatorial library synthesis
Green one-pot synthesis protocol
Atom economy, purification burden, scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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